molecular formula C20H20ClN3O3 B2905884 N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 896373-48-1

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Cat. No.: B2905884
CAS No.: 896373-48-1
M. Wt: 385.85
InChI Key: APIARRYKHNMJDH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and butanamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as 2-chlorophenylacetic acid and 2-chlorophenylhydrazine.

Uniqueness

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is unique due to its specific combination of a quinazolinone core and a butanamide side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-16-8-3-1-6-14(16)11-12-22-18(25)10-5-13-24-19(26)15-7-2-4-9-17(15)23-20(24)27/h1-4,6-9H,5,10-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIARRYKHNMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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